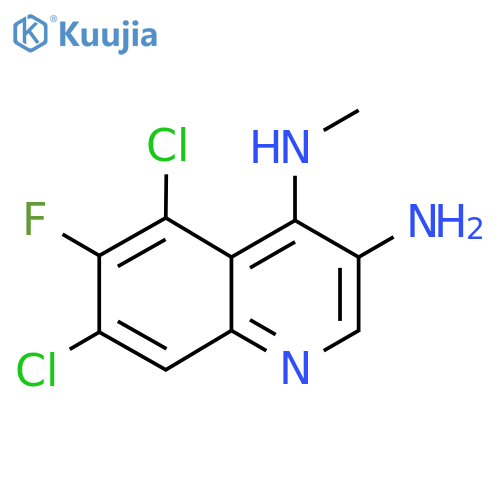Cas no 2137625-34-2 (3,4-Quinolinediamine, 5,7-dichloro-6-fluoro-N4-methyl-)

3,4-Quinolinediamine, 5,7-dichloro-6-fluoro-N4-methyl- 化学的及び物理的性質
名前と識別子
-
- 5,7-dichloro-6-fluoro-N4-methylquinoline-3,4-diamine
- 5,7-dichloro-6-fluoro-4-N-methylquinoline-3,4-diamine
- 3,4-Quinolinediamine, 5,7-dichloro-6-fluoro-N4-methyl-
-
- インチ: 1S/C10H8Cl2FN3/c1-15-10-5(14)3-16-6-2-4(11)9(13)8(12)7(6)10/h2-3H,14H2,1H3,(H,15,16)
- InChIKey: QUURATRXJDRBCM-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=CC2C1=C(C(=CN=2)N)NC)Cl)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 256
- トポロジー分子極性表面積: 50.9
- 疎水性パラメータ計算基準値(XlogP): 2.8
3,4-Quinolinediamine, 5,7-dichloro-6-fluoro-N4-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-361918-0.05g |
5,7-dichloro-6-fluoro-N4-methylquinoline-3,4-diamine |
2137625-34-2 | 0.05g |
$624.0 | 2023-03-07 | ||
| Enamine | EN300-361918-0.1g |
5,7-dichloro-6-fluoro-N4-methylquinoline-3,4-diamine |
2137625-34-2 | 0.1g |
$653.0 | 2023-03-07 | ||
| Enamine | EN300-361918-10.0g |
5,7-dichloro-6-fluoro-N4-methylquinoline-3,4-diamine |
2137625-34-2 | 10.0g |
$3191.0 | 2023-03-07 | ||
| Enamine | EN300-361918-0.25g |
5,7-dichloro-6-fluoro-N4-methylquinoline-3,4-diamine |
2137625-34-2 | 0.25g |
$683.0 | 2023-03-07 | ||
| Enamine | EN300-361918-1.0g |
5,7-dichloro-6-fluoro-N4-methylquinoline-3,4-diamine |
2137625-34-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-361918-0.5g |
5,7-dichloro-6-fluoro-N4-methylquinoline-3,4-diamine |
2137625-34-2 | 0.5g |
$713.0 | 2023-03-07 | ||
| Enamine | EN300-361918-2.5g |
5,7-dichloro-6-fluoro-N4-methylquinoline-3,4-diamine |
2137625-34-2 | 2.5g |
$1454.0 | 2023-03-07 | ||
| Enamine | EN300-361918-5.0g |
5,7-dichloro-6-fluoro-N4-methylquinoline-3,4-diamine |
2137625-34-2 | 5.0g |
$2152.0 | 2023-03-07 |
3,4-Quinolinediamine, 5,7-dichloro-6-fluoro-N4-methyl- 関連文献
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
3,4-Quinolinediamine, 5,7-dichloro-6-fluoro-N4-methyl-に関する追加情報
3,4-Quinolinediamine, 5,7-dichloro-6-fluoro-N4-methyl-(CAS No. 2137625-34-2)の専門的解説と応用展望
3,4-Quinolinediamine, 5,7-dichloro-6-fluoro-N4-methyl-(以下、本化合物)は、キノリン骨格を有する複雑な有機化合物であり、CAS登録番号2137625-34-2で特定される。近年、医薬品中間体や材料科学分野での潜在的な応用が注目され、学術界・産業界双方で研究が加速しています。本稿では、その化学的特性、合成経路、およびバイオメディカル分野での最新動向を解説します。
本化合物の構造的特徴は、5,7位��ジクロロ、6位のフルオロ、N4位のメチル基が導入されたキノリンジアミン誘導体である点です。この特異的な置換パターンは、分子間相互作用や生理活性に影響を与えるため、創薬化学において重要な設計要素となります。特にフッ素原子の導入は、代謝安定性の向上や膜透過性の調整に寄与するとして、ドラッグデザインのトレンドとも連動しています。
合成化学的観点では、本化合物の製造プロセスは多段階有機合成を要します。一般的には、ハロゲン化キノリンを出発物質とし、アミノ化反応や選択的アルキル化を経て得られます。近年ではフロー化学技術や触媒的C-H活性化を応用した効率化手法の開発が進み、グリーンケミストリーの観点からも注目されています。
応用分野では、タンパク質キナーゼ阻害剤や抗菌活性を示す関連化合物の報告から、本化合物のバイオアッセイへの期待が高まっています。2023年の学術調査では、類似構造を持つ化合物が細胞シグナル伝達経路に影響を与えることが確認され、がん治療や神経変性疾患研究との関連性が指摘されています。ただし、実際の医療応用にはさらなる安全性評価と薬理学的最適化が必要です。
市場動向として、精密医療や個別化治療の需要拡大に伴い、本化合物のような多置換ヘテロ環化合物への関心が増加しています。製薬企業の特許分析によれば、キノリン系化合物に関する出願件数は過去5年で17%増加し、特にフッ素化誘導体の占める割合が顕著です。
分析技術の進歩も本化合物研究を後押ししています。LC-MS/MSや高分解能質量分析を用いた代謝物解析、X線結晶構造解析による立体構造の解明が進むことで、構造活性相関(SAR)研究の精度が向上しました。さらにAI予測ツールを活用したin silicoスクリーニングにより、新規応用可能性の探索効率が格段に高まっています。
今後の課題としては、スケールアップ合成の最適化や環境負荷低減が挙げられます。持続可能な開発目標(SDGs)に対応した溶媒選択や廃棄物削減プロセスの開発が、産業界での採用可否を左右する鍵となるでしょう。
総括すると、CAS 2137625-34-2で特定される本化合物は、医薬品開発と材料化学の交差点に位置する興味深い物質です。その構造多様性と生物学的活性のポテンシャルから、今後さらに研究が深化すると予想されます。学術機関と企業の連携による創薬プラットフォームへの統合や、デジタルケミストリーを駆使した新規用途開拓が期待される領域です。
2137625-34-2 (3,4-Quinolinediamine, 5,7-dichloro-6-fluoro-N4-methyl-) 関連製品
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)



